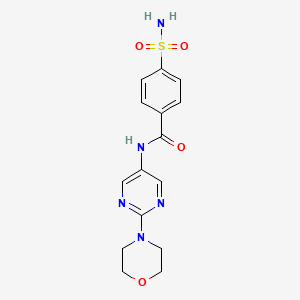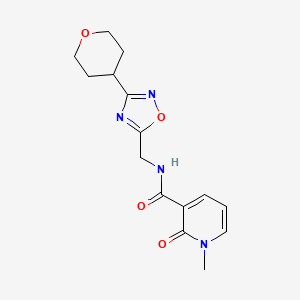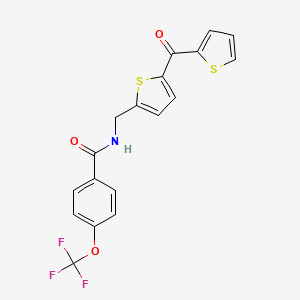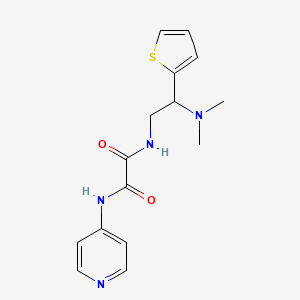
2,1-Benzoxaborole, 1,3-dihydro-1-hydroxy-5-methyl-
Overview
Description
2,1-Benzoxaborole, 1,3-dihydro-1-hydroxy-5-methyl- is a useful research compound. Its molecular formula is C8H9BO2 and its molecular weight is 147.97. The purity is usually 95%.
BenchChem offers high-quality 2,1-Benzoxaborole, 1,3-dihydro-1-hydroxy-5-methyl- suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2,1-Benzoxaborole, 1,3-dihydro-1-hydroxy-5-methyl- including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Synthesis and Labeling
- Isotopic Labeling for Antifungal Research : Isotopically labeled derivatives of 2,1-Benzoxaborole, specifically [3-14C]- and [3,3-2H2]-5-fluoro variants, were synthesized for in vitro studies related to antifungal treatment, particularly onychomycosis (Baker et al., 2007).
Crystal Structure Analysis
- Benzoxaborole Crystal Structures : Extensive characterization of benzoxaborole molecules in the solid state has been performed, focusing on their structure and spectroscopic signatures. This study provides crucial insights into the crystalline structure and intermolecular interactions of benzoxaboroles (Sene et al., 2014).
Therapeutic Applications
- Antifungal Agent for Onychomycosis : The compound 5-fluoro-1,3-dihydro-1-hydroxy-2,1-benzoxaborole (AN2690) was discovered as a boron-containing small molecule with potential for topical treatment of onychomycosis (Baker et al., 2006).
- Anti-Inflammatory Agent for Dermatological Conditions : A benzoxaborole derivative, AN2728, showed potent inhibitory activity against PDE4 and cytokine release, leading to its clinical development for treating psoriasis and atopic dermatitis (Akama et al., 2009).
Spectroscopy and Computational Studies
- Physicochemical Properties Investigation : The properties of certain benzoxaborole derivatives were examined through spectroscopic and computational approaches, aiding in the understanding of their physicochemical characteristics and receptor activity (Jezierska et al., 2010).
Antimalarial Research
- Antimalarial Agent Development : Isotopically labeled benzoxaborole compounds were designed to support preclinical development studies of new antimalarial agents (Zhang et al., 2012).
Metallurgy and Complex Formation
- Group 13 Metal Complexes : Benzoxaborolates were used in synthesizing group 13 metal complexes, contributing to the field of organometallic chemistry and the understanding of metal-benzoxaborole interactions (Jaśkowska et al., 2013).
Novel Scaffold Development
- Pyrrolo-Benzoxaborole Scaffold Synthesis : A novel pyrrolo-benzoxaborole was synthesized and derivatized, demonstrating the compound's versatility and potential for further chemical modifications (Wu et al., 2011).
Mechanism of Action
Target of Action
The primary target of the compound 5-methyl-1,3-dihydro-2,1-benzoxaborol-1-ol is the phosphodiesterase 4 (PDE4) enzyme . This enzyme plays a key role in regulating the production of inflammatory cytokines .
Mode of Action
5-methyl-1,3-dihydro-2,1-benzoxaborol-1-ol interacts with its target, the PDE4 enzyme, by inhibiting its activity . This inhibition leads to elevated levels of cyclic adenosine monophosphate (cAMP) .
Biochemical Pathways
By inhibiting the PDE4 enzyme, 5-methyl-1,3-dihydro-2,1-benzoxaborol-1-ol affects the cAMP-dependent pathway . The increase in cAMP levels can lead to downstream effects such as the reduction of inflammation .
Result of Action
The molecular and cellular effects of 5-methyl-1,3-dihydro-2,1-benzoxaborol-1-ol’s action include the reduction of local inflammation in the skin and the prevention of further exacerbation of the disease . This is achieved through its anti-inflammatory activity, which is in the low micromolar range .
Safety and Hazards
Future Directions
The future directions for the research and development of “2,1-Benzoxaborole, 1,3-dihydro-1-hydroxy-5-methyl-” and its derivatives are likely to focus on further exploring their therapeutic potential, optimizing their synthesis, and investigating their mechanism of action . The emergence of resistance to current antimalarial drugs has brought renewed urgency to discovering new medications that counter resistance and that are safe and easy for use in the most vulnerable populations .
Properties
IUPAC Name |
1-hydroxy-5-methyl-3H-2,1-benzoxaborole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9BO2/c1-6-2-3-8-7(4-6)5-11-9(8)10/h2-4,10H,5H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DPQXHKISEXZJPD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(C2=C(CO1)C=C(C=C2)C)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9BO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
147.97 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
905710-76-1 | |
| Record name | 5-methyl-1,3-dihydro-2,1-benzoxaborol-1-ol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details





Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![N-(2-(5-(4-methylbenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)thiophene-2-carboxamide](/img/structure/B2545733.png)

![2-bromo-6-[(3S)-3-methoxytetrahydrofuran-3-yl]-4-methyl-pyridine](/img/structure/B2545738.png)
![(4Z)-4-[[4-(Diethylamino)phenyl]methylidene]-2-methyl-2,3-dihydro-1H-acridine-9-carboxylic acid](/img/structure/B2545739.png)
![2,7-Diazaspiro[4.5]decan-3-one hydrochloride](/img/structure/B2545740.png)

![2-Methoxy-5-[(piperidin-1-yl)methyl]pyridine](/img/structure/B2545744.png)

![5-[2-(2-methylphenyl)ethenyl]-2,3-dihydro-1H-1,2,4-triazole-3-thione](/img/structure/B2545746.png)



![5,6-Dimethyl-N-([1,3]thiazolo[3,2-b][1,2,4]triazol-6-ylmethyl)pyrimidine-4-carboxamide](/img/structure/B2545750.png)
![2-(1H-benzo[d]imidazol-1-yl)-N-(2-((3-(3-methoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)oxy)ethyl)acetamide](/img/structure/B2545756.png)
